molecular formula C7H6FNaO2S B13154323 3-Fluoro-4-methylbenzenesulfinic acid sodium salt

3-Fluoro-4-methylbenzenesulfinic acid sodium salt

Cat. No.: B13154323
M. Wt: 196.18 g/mol
InChI Key: QOFFUEKFKGTSAM-UHFFFAOYSA-M
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Description

3-Fluoro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C₇H₆FNaO₂S and a molecular weight of 196.17 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of both fluorine and sulfinic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 3-fluoro-4-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced aromatic compounds, and various substituted benzene derivatives .

Scientific Research Applications

3-Fluoro-4-methylbenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methylbenzenesulfinic acid sodium salt exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, while the sulfinic acid group participates in redox reactions and forms strong bonds with other molecules. These interactions can affect cellular pathways and biochemical processes, making the compound valuable for research in multiple fields .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzenesulfonic acid
  • 4-Fluorobenzenesulfinic acid sodium salt
  • 3-Methylbenzenesulfinic acid sodium salt

Uniqueness

3-Fluoro-4-methylbenzenesulfinic acid sodium salt is unique due to the presence of both a fluorine atom and a sulfinic acid group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the sulfinic acid group allows for versatile chemical transformations. This combination makes it particularly useful in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H6FNaO2S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;3-fluoro-4-methylbenzenesulfinate

InChI

InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

QOFFUEKFKGTSAM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])F.[Na+]

Origin of Product

United States

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